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molecular formula C14H14ClN B033526 3-chloro-N-(1-phenylethyl)aniline CAS No. 109240-37-1

3-chloro-N-(1-phenylethyl)aniline

Cat. No. B033526
M. Wt: 231.72 g/mol
InChI Key: GAORUNDHDPHKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962234

Procedure details

m-Chloro-N-(α-methyl benzylidene) aniline (XIX) (24 g) prepared by the procedure described in example XXVIIA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. m-Chloro-N-(α-methyl benzyl) aniline (XX) was obtained by fractional distillation. XX had a boiling point of 133° C. at 0.15 millimeter.
Name
m-Chloro-N-(α-methyl benzylidene) aniline
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[N:5]=[C:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>[Pd].C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[NH:5][CH:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
m-Chloro-N-(α-methyl benzylidene) aniline
Quantity
24 g
Type
reactant
Smiles
ClC=1C=C(N=C(C2=CC=CC=C2)C)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC(C2=CC=CC=C2)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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